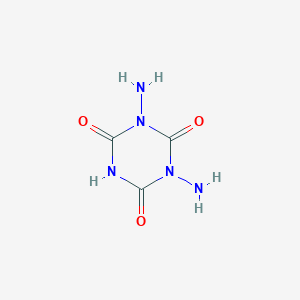
1,3-Diamino-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diamino-1,3,5-triazinane-2,4,6-trione is a heterocyclic compound that belongs to the family of triazines. It is characterized by a six-membered ring containing three nitrogen atoms and three carbon atoms, with amino groups attached to the 1 and 3 positions and carbonyl groups at the 2, 4, and 6 positions. This compound is known for its stability and versatility in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Diamino-1,3,5-triazinane-2,4,6-trione can be synthesized through several methods. One common approach involves the reaction of cyanuric chloride with ammonia or amines under controlled conditions. The reaction typically proceeds as follows:
Step 1: Cyanuric chloride is dissolved in an appropriate solvent, such as dichloromethane.
Step 2: Ammonia or an amine is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.
Step 3: The reaction mixture is stirred for several hours to ensure complete conversion.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Diamino-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazine oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Triazine oxides.
Reduction: Hydroxylated triazines.
Substitution: Various substituted triazines with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Diamino-1,3,5-triazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is employed in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 1,3-diamino-1,3,5-triazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its binding affinities and molecular interactions are essential for understanding its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known for its use as a crosslinking agent in polymer synthesis.
1,3,5-Triaryl-1,3,5-triazinane-2,4,6-trithione: Studied for its nonlinear optical properties.
Uniqueness
1,3-Diamino-1,3,5-triazinane-2,4,6-trione is unique due to its specific arrangement of amino and carbonyl groups, which confer distinct chemical reactivity and stability
Eigenschaften
Molekularformel |
C3H5N5O3 |
|---|---|
Molekulargewicht |
159.10 g/mol |
IUPAC-Name |
1,3-diamino-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C3H5N5O3/c4-7-1(9)6-2(10)8(5)3(7)11/h4-5H2,(H,6,9,10) |
InChI-Schlüssel |
YJQUEWQRGFBNFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=O)NC(=O)N(C(=O)N1N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



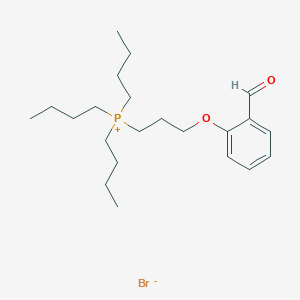
![4-(4-Chlorobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140826.png)
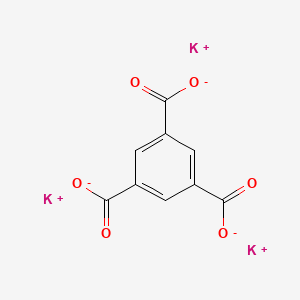
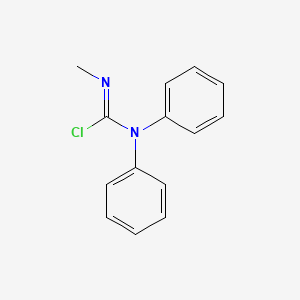



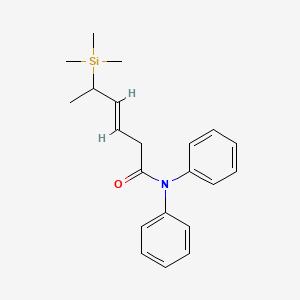

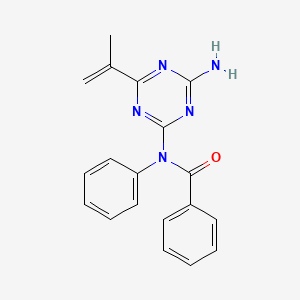
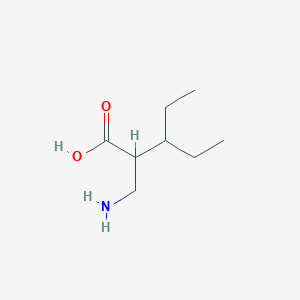
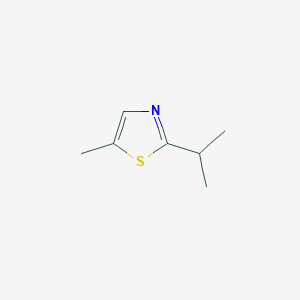
![sodium;12-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethylamino]-12-oxododecanoate](/img/structure/B13140896.png)
